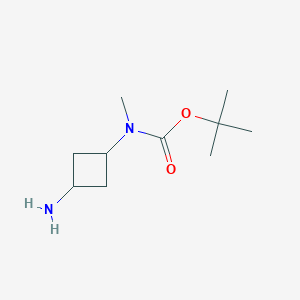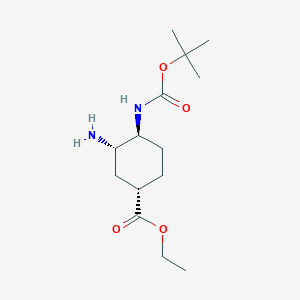
3-Fluoro-4-hydroxy-N,N-dimethylbenzamide
Übersicht
Beschreibung
“3-Fluoro-4-hydroxy-N,N-dimethylbenzamide” is a compound that has been of interest to scientists due to its potential implications in various fields of research and industry. It has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-hydroxy-N,N-dimethylbenzamide” consists of a benzamide core with a fluorine atom at the 3-position and a hydroxy group at the 4-position . The benzamide core also carries a dimethylamino group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Properties
A study focused on the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines, demonstrating that the introduction of fluorine and hydroxy groups significantly affects the molecular recognition by biological systems. This research has implications for the design of proline-containing molecules in medicinal and biological chemistry (Testa et al., 2018).
Interaction with Human Serum Albumin
Research on fluorodihydroquinazolin derivatives' interactions with human serum albumin (HSA) using fluorescence spectroscopy has shown that these compounds can bind to HSA, inducing conformational and secondary structure changes. This interaction suggests potential for drug delivery systems and pharmacokinetics studies (Wang et al., 2016).
Anti-cancer Activity
Another study evaluated the anticancer activity of a novel 1, 2, 4 - triazole derivative, highlighting its potential against tumor cells in mice. This derivative's efficacy suggests a new avenue for cancer treatment research (Arul & Smith, 2016).
Organopalladium Complexes
The synthesis and characterization of organopalladium complexes containing a fluoro ligand have been explored, providing insights into the development of catalysts and materials chemistry. These complexes present a new perspective on the use of fluorine in organometallic chemistry (Pilon & Grushin, 1998).
Conductive Films
A study on highly conductive and transparent poly-(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) films, incorporating a fluorosurfactant, has applications in the development of stretchable and flexible transparent electrodes. This research is pivotal for advancing electronic and optoelectronic devices (Vosgueritchian, Lipomi, & Bao, 2012).
Safety and Hazards
While specific safety and hazard information for “3-Fluoro-4-hydroxy-N,N-dimethylbenzamide” is not available, similar compounds like “4-Fluoro-N,N-dimethylbenzamide” have safety information available. For instance, “4-Fluoro-N,N-dimethylbenzamide” has been classified with the signal word “Warning” and hazard statements H315-H319-H335, indicating potential hazards related to skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
3-fluoro-4-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDSKJUHQPXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-hydroxy-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)







